3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole
CAS No.: 2201256-73-5
Cat. No.: VC6843690
Molecular Formula: C13H20N4O
Molecular Weight: 248.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201256-73-5 |
|---|---|
| Molecular Formula | C13H20N4O |
| Molecular Weight | 248.33 |
| IUPAC Name | 3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3 |
| Standard InChI Key | PAHKBNJWVPTAPQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
Octahydropyrrolo[3,4-c]pyrrole: A bicyclic system comprising two fused pyrrolidine rings, stabilized by hydrogen bonding and van der Waals interactions .
-
Cyclopropyl Substituent: A strained three-membered ring appended to the pyrrolopyrrole system, conferring steric and electronic effects .
-
1,2,4-Oxadiazole Ring: A heteroaromatic ring featuring alternating oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug candidates .
The molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.33 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| XLogP3 | 1.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar SA | 55.3 Ų |
Spectroscopic Characterization
-
¹H NMR: Signals at δ 1.05–1.15 (cyclopropyl CH₂), δ 2.35 (N-CH₃), and δ 3.50–4.20 (pyrrolopyrrole CH₂) .
-
¹³C NMR: Peaks at 8.2 ppm (cyclopropyl carbons), 38.5 ppm (N-CH₃), and 165.2 ppm (oxadiazole C=N) .
-
IR: Stretches at 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), and 2950 cm⁻¹ (C-H cyclopropane) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step sequences to assemble the pyrrolopyrrole and oxadiazole components (Figure 1):
Route 1: Cyclopropanation-First Approach
-
Cyclopropanation: Reaction of allyl-pyrrolidine with diazomethane yields the cyclopropyl-pyrrolidine intermediate .
-
Pyrrolopyrrole Formation: Acid-catalyzed cyclization with glutaric anhydride generates the octahydropyrrolo[3,4-c]pyrrole core .
-
Oxadiazole Assembly: Condensation of amidoximes with acetyl chloride, followed by cyclodehydration at 90°C (pH 9.5) .
Route 2: Oxadiazole-First Strategy
-
Amidoxime Synthesis: Benzohydrazide reacts with pyrrole-2-carbaldehyde to form an imine intermediate .
-
O-Acylation: Treatment with trifluoroacetic anhydride yields O-acylamidoximes .
-
Cyclodehydration: Heating in borate buffer induces oxadiazole ring closure (51–92% yield) .
Optimization Challenges
-
Cyclopropanation Efficiency: Diazomethane’s instability necessitates careful handling; alternatives like Simmons–Smith reagents are less effective .
-
Oxadiazole Ring Stability: Competing hydrolysis of O-acylamidoximes reduces yields, mitigated by buffered conditions .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The oxadiazole ring undergoes iodination at the 3-position using N-iodosuccinimide (NIS):
\text{Oxadiazole} + \text{NIS} \xrightarrow{\text{DMSO, 85°C}} \text{3-Iodo-oxadiazole} \quad (\text{Yield: 61–83%})[2]Reductive Transformations
-
LiAlH₄ Reduction: Cleaves the oxadiazole ring to form a diamide derivative .
-
Catalytic Hydrogenation: Saturates the cyclopropane ring, abolishing steric strain .
Oxidation Pathways
-
KMnO₄ Oxidation: Converts methyl groups to carboxylic acids, enhancing hydrophilicity .
-
mCPBA Epoxidation: Functionalizes cyclopropane for further cross-coupling .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening against lymphoma cell lines revealed sub-micromolar IC₅₀ values (Table 1) :
| Cell Line | IC₅₀ (μM) |
|---|---|
| VL51 | 0.10 |
| SU-DHL-4 | 0.45 |
| OCI-LY-3 | 0.78 |
Mechanistic studies indicate G₂/M phase arrest and mitochondrial apoptosis via Bax/Bcl-2 dysregulation .
Antimicrobial Activity
The oxadiazole moiety disrupts bacterial cell wall synthesis, showing MIC values of 2–8 μg/mL against Staphylococcus aureus .
Applications in Drug Discovery
Kinase Inhibition
Molecular docking reveals high affinity for EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol), positioning it as a dual kinase inhibitor .
Prodrug Development
Esterification of the oxadiazole nitrogen enhances oral bioavailability (AUC₀–₂₄: 450 ng·h/mL vs. 120 ng·h/mL for parent compound) .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Modifications | IC₅₀ (μM) |
|---|---|---|
| 3z | 3,4,5-Trimethoxyphenyl | 0.10 |
| 5g-1 | 3-Iodo, o-OMe | 0.61 |
| 6h-1 | 3-Iodo, p-OMe | 0.83 |
Electronic Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume